molecular formula C21H16N4O5S2 B2916145 3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886895-26-7

3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2916145
CAS No.: 886895-26-7
M. Wt: 468.5
InChI Key: BZTUFCJYTBCWRM-UHFFFAOYSA-N
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Description

3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a nitrobenzothiazole moiety, and a benzamide structure, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Sulfonamide Formation: The 4-methylphenylsulfonyl chloride is reacted with an amine to form the sulfonamide linkage.

    Coupling Reaction: Finally, the nitrobenzothiazole and the sulfonamide are coupled with a benzoyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions with various electrophiles to form new C-N or C-C bonds.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Coupling Reactions: Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent.

Major Products

    Reduction: Formation of 3-(4-methylphenylsulfonamido)-N-(6-aminobenzo[d]thiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of extended aromatic systems or heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known for their antibacterial properties.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The nitrobenzothiazole moiety could be modified to enhance binding affinity and selectivity towards biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with enzyme function or cell wall synthesis. In a medicinal context, it could act by binding to a specific receptor or enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenylsulfonamido)-N-(6-aminobenzo[d]thiazol-2-yl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    3-(4-methylphenylsulfonamido)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the nitro group, which could affect its reactivity and biological activity.

    N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide: Similar structure but with different substituents on the benzene ring.

Uniqueness

The presence of both the nitrobenzothiazole and sulfonamide groups in 3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities not observed in simpler analogs.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-13-5-8-17(9-6-13)32(29,30)24-15-4-2-3-14(11-15)20(26)23-21-22-18-10-7-16(25(27)28)12-19(18)31-21/h2-12,24H,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTUFCJYTBCWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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